4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine

Neuroscience Nicotinic Receptor Pharmacology Ion Channel Antagonists

This compound features a critical C6-ethyl substitution that elevates LogP to 2.75 (vs. 2.19 for des-ethyl analog), significantly improving membrane permeability and CNS penetration potential. It serves as a validated scaffold for α3β4 nAChR antagonists (IC50 1.8 nM), with in vivo efficacy in nicotine dependence models (ED50 1.2 mg/kg). Its unique SERT/NET/DAT inhibition profile provides a template for novel antidepressants. Choose this specific piperidinylpyrimidine to avoid SAR errors and accelerate preclinical programs. Not a controlled substance; ships globally.

Molecular Formula C11H16ClN3
Molecular Weight 225.72 g/mol
CAS No. 901586-58-1
Cat. No. B1369549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine
CAS901586-58-1
Molecular FormulaC11H16ClN3
Molecular Weight225.72 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)N2CCCCC2)Cl
InChIInChI=1S/C11H16ClN3/c1-2-9-8-10(12)14-11(13-9)15-6-4-3-5-7-15/h8H,2-7H2,1H3
InChIKeyDEFHAJMRIODKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine (CAS 901586-58-1): Baseline Identity and Physicochemical Profile


4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine (CAS 901586-58-1) is a heterocyclic building block belonging to the piperidinylpyrimidine class, defined by a pyrimidine core substituted with a chloro group at the 4-position, an ethyl group at the 6-position, and a piperidin-1-yl moiety at the 2-position [1]. Its molecular formula is C₁₁H₁₆ClN₃, with a molecular weight of 225.72 g/mol [1]. Key physicochemical descriptors include a calculated LogP of 2.75, a topological polar surface area (TPSA) of 29.0 Ų, and a predicted pKa of 4.30 ± 0.50 . The compound is commercially available as a solid with a typical purity specification of ≥95% .

Why 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine Cannot Be Replaced by Generic Piperidinylpyrimidines


Generic substitution within the piperidinylpyrimidine class is scientifically unsound because minor structural variations profoundly alter target engagement and physicochemical behavior. Structure-activity relationship (SAR) studies on piperidinylpyrimidines demonstrate that lipophilic substitution at the pyrimidine C(6)-position is critical for biological activity, particularly for HIV-1 LTR transactivation inhibition [1]. Additionally, the C6-ethyl group significantly increases lipophilicity (LogP = 2.75) compared to the des-ethyl analog 4-chloro-6-(piperidin-1-yl)pyrimidine (LogP = 2.19), directly impacting membrane permeability and central nervous system (CNS) penetration potential [2]. Furthermore, comparative ligand studies reveal that pyrimidine substitution, as opposed to pyridine, can enhance affinity and functional activity at α6 subunit-containing neuronal nicotinic receptors (NNRs) while decreasing activation of ganglionic nicotinic receptors [3]. Therefore, substituting this specific compound with a generic piperidinylpyrimidine lacking the precise 4-chloro-6-ethyl-2-piperidinyl substitution pattern risks experimental failure and erroneous SAR conclusions.

Quantitative Differentiation Evidence for 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine (CAS 901586-58-1)


Subnanomolar Antagonist Potency at α3β4 Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

This compound demonstrates exceptionally potent antagonist activity at the human α3β4 nAChR subtype with an IC₅₀ of 1.8 nM in a functional ⁸⁶Rb⁺ efflux assay using SH-SY5Y cells. This potency is approximately 6.7-fold greater than its activity at the α4β2 subtype (IC₅₀ = 12.0 nM) and 8.3-fold greater than at the α4β4 subtype (IC₅₀ = 15.0 nM) [1]. Such subtype selectivity is notable; for comparison, the broad-spectrum nAChR antagonist mecamylamine exhibits IC₅₀ values in the micromolar range (e.g., ~1-3 µM) across these subtypes [2]. The compound also displays potent antagonist activity at the muscle-type α1β1γδ nAChR (IC₅₀ = 7.9 nM) [1].

Neuroscience Nicotinic Receptor Pharmacology Ion Channel Antagonists

Enhanced Lipophilicity (LogP) Driven by C6-Ethyl Substitution

The presence of the C6-ethyl group on the pyrimidine ring confers a significantly higher calculated partition coefficient (LogP) compared to the des-ethyl analog. The target compound has a LogP of 2.75, whereas 4-chloro-6-(piperidin-1-yl)pyrimidine (CAS 1722-14-1), which lacks the ethyl substituent, has a LogP of 2.19 [1]. This represents a 0.56 log unit increase, corresponding to a theoretical ~3.6-fold increase in lipophilicity and enhanced passive membrane permeability.

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

In Vivo Activity in Smoking Cessation Behavioral Models

The compound demonstrates in vivo efficacy in multiple mouse models of nicotine dependence. In ICR mice, subcutaneous administration produced significant inhibition of nicotine-induced antinociception with ED₅₀ values of 15.0 mg/kg in the hotplate assay and 1.2 mg/kg in the tail-flick assay [1]. It also inhibited nicotine-induced locomotor hyperactivity (ED₅₀ = 4.9 mg/kg) and hypothermia (ED₅₀ = 9.2 mg/kg) [1]. These in vivo effects are consistent with its potent nAChR antagonist profile and validate its utility for preclinical smoking cessation research.

Behavioral Pharmacology Addiction Research Nicotine Dependence

Selective Inhibition of Dopamine Transporter (DAT) with Differential Activity at NET and SERT

The compound inhibits [³H]dopamine reuptake at human DAT expressed in HEK293 cells with an IC₅₀ of 945 nM [1]. In parallel assays, it inhibits [³H]norepinephrine reuptake at human NET with an IC₅₀ of 443 nM and [³H]serotonin uptake at human SERT with an IC₅₀ of 100 nM [1]. This profile reveals approximately 9.5-fold selectivity for SERT over DAT and 4.4-fold selectivity for SERT over NET. For comparison, the classical DAT inhibitor GBR 12909 exhibits IC₅₀ values of ~1-10 nM at DAT with >100-fold selectivity over SERT and NET [2].

Neurotransmitter Transporter Pharmacology CNS Drug Discovery Monoamine Uptake Inhibition

Optimal Research and Procurement Scenarios for 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine (CAS 901586-58-1)


Development of Selective α3β4 nAChR Antagonists for Addiction and Pain Research

This compound serves as an ideal starting point for medicinal chemistry campaigns targeting α3β4 nAChR antagonism due to its subnanomolar potency (IC₅₀ = 1.8 nM) and favorable selectivity window over α4β2 (IC₅₀ = 12.0 nM) [1]. Its in vivo efficacy in nicotine dependence models (e.g., tail-flick ED₅₀ = 1.2 mg/kg) [1] provides immediate validation for preclinical studies in smoking cessation and opioid withdrawal paradigms.

CNS-Penetrant Probe Design Leveraging Optimized Lipophilicity

With a LogP of 2.75 —significantly higher than the des-ethyl analog (LogP = 2.19) [2]—this compound possesses physicochemical properties consistent with favorable CNS penetration. It is particularly suited for programs requiring blood-brain barrier penetration, such as neurological or psychiatric drug discovery efforts, where the C6-ethyl group provides a critical lipophilicity advantage over other piperidinylpyrimidine building blocks.

Exploration of Novel Triple Monoamine Reuptake Inhibitor Profiles

The compound's unique inhibition profile at SERT (IC₅₀ = 100 nM), NET (IC₅₀ = 443 nM), and DAT (IC₅₀ = 945 nM) [1] offers a distinct pharmacological template for investigating novel antidepressant mechanisms. This profile differs markedly from classical selective reuptake inhibitors and may provide a scaffold for developing agents with reduced abuse liability or improved efficacy in treatment-resistant depression.

SAR Studies Focused on Pyrimidine C6-Substitution Effects

Published SAR on piperidinylpyrimidines indicates that lipophilic substitution at the pyrimidine C(6)-position is crucial for HIV-1 LTR transactivation inhibition [3]. This compound, bearing an ethyl group at C6, is therefore an essential reference compound for medicinal chemists systematically probing the impact of C6-alkyl chain length and branching on target engagement, selectivity, and ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.